

# Application Notes: Quantification of Insulin Degludec in Plasma by LC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Insulin Degludec*

Cat. No.: *B1494081*

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## Introduction

**Insulin Degludec** is an ultra-long-acting basal insulin analogue used in the management of diabetes mellitus. Accurate and sensitive quantification of **Insulin Degludec** in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Insulin Degludec** in plasma. The method utilizes a simple sample preparation procedure and offers high selectivity and sensitivity for reliable bioanalysis.

## Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **Insulin Degludec** in plasma by LC-MS/MS.

Caption: Experimental workflow for **Insulin Degludec** quantification.

## Protocols

### 1. Sample Preparation

This protocol is based on a protein precipitation method, which is a common and effective technique for extracting large peptides like **Insulin Degludec** from plasma.<sup>[1][2]</sup> For enhanced

cleanup and sensitivity, a solid-phase extraction (SPE) step can be included following protein precipitation.[\[1\]](#)[\[3\]](#)

- Materials:
  - Plasma samples
  - **Insulin Degludec** standard stock solution
  - Internal Standard (IS) stock solution (e.g., Human Insulin or Insulin Glargine)[\[2\]](#)[\[4\]](#)
  - Precipitation Reagent: 4% Phosphoric Acid in Methanol[\[1\]](#)
  - Dilution Solvent: 1% Formic Acid in 75:25 (v/v) Acetonitrile/Water[\[1\]](#)
  - Reconstitution Solution: To match initial mobile phase conditions.
- Procedure:
  - Thaw plasma samples and standards on ice.
  - Pipette 100  $\mu$ L of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
  - Add the internal standard to each tube (excluding blanks) and vortex briefly.
  - Add 100  $\mu$ L of cold precipitation reagent (4% phosphoric acid in methanol) to each tube.[\[1\]](#)
  - Vortex mix for 30 seconds.[\[1\]](#)
  - Centrifuge at 12,000 x g for 10 minutes at room temperature.[\[1\]](#)
  - Transfer the supernatant to a new tube.
  - For direct injection, dilute the supernatant (e.g., with 800  $\mu$ L of water) and vortex.[\[1\]](#)
  - Alternatively, for SPE cleanup, proceed with conditioning, loading, washing, and eluting from an appropriate SPE cartridge (e.g., mixed-mode anion exchange).[\[3\]](#)

- Evaporate the final sample to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of reconstitution solution.
- Transfer to an autosampler vial for LC-MS/MS analysis.

## 2. Liquid Chromatography

- Instrumentation: UPLC or HPLC system
- Column: Waters ACQUITY UPLC® Peptide BEH C18 (2.1 x 50 mm, 300Å) or equivalent[4]
- Mobile Phase A: 0.1% Formic Acid in Water[4]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
- Flow Rate: 0.200 mL/min[2]
- Gradient: A gradient elution is typically used to separate **Insulin Degludec** from endogenous plasma components. The specific gradient should be optimized for the particular system.
- Injection Volume: 5-10 µL
- Column Temperature: 40°C

## 3. Mass Spectrometry

- Instrumentation: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[2]
- Multiple Reaction Monitoring (MRM) Transitions:
  - Due to the high molecular weight of **Insulin Degludec** (~6104 Da), it will form multiply charged ions in the ESI source.[5] The most abundant precursor ion is typically selected for fragmentation.
  - **Insulin Degludec**: m/z 1222.06 -> 641.24[4] (This represents the  $[M+5H]^{5+}$  precursor ion). Other charge states can also be monitored.

- Internal Standard (e.g., Insulin Glargine): An appropriate MRM transition for the chosen internal standard should be used.
- Key MS Parameters:
  - Capillary Voltage: 4.5 kV
  - Source Temperature: Optimized for the specific instrument.
  - Desolvation Gas Flow: Optimized for the specific instrument.
  - Collision Energy: Optimized for the specific MRM transition.

## Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for **Insulin Degludec** quantification.

Table 1: Calibration Curve and Linearity

Parameter	Value	Reference
Linearity Range	10 pg/mL - 2500 pg/mL	[1]
500 ng/mL - 50,000 ng/mL	[4]	
Correlation Coefficient ( $r^2$ )	> 0.99	[1][2][4]
Lower Limit of Quantification (LLOQ)	10 pg/mL	[1]
500 ng/mL	[4]	

Table 2: Precision and Accuracy

Parameter	Within-Run Precision (%RSD)	Between-Run Precision (%RSD)	Accuracy (%)	Reference
Study 1	≤ 14.16%	≤ 13.64%	94.37 - 96.35%	[4]
Study 2	1.1% - 5.7%	0.7% - 5.9%	Not explicitly stated	[3]

Table 3: Recovery and Matrix Effect

Parameter	Value	Reference
Overall Recovery	96.9% - 114.3%	[3]
Matrix Effect	Within acceptable limits	[4]

## Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of **Insulin Degludec** in plasma. The use of mass spectrometry overcomes some of the limitations of traditional ligand-binding assays, such as cross-reactivity with other insulin analogues.[1][5] The sample preparation procedure, while straightforward, is critical for achieving a clean extract and minimizing matrix effects. The choice of internal standard is also important for ensuring accurate quantification. The validation data demonstrates that the method is linear, precise, and accurate over a relevant concentration range, making it suitable for pharmacokinetic and other clinical research applications.[4]

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